molecular formula C19H22BrClN2O3S B296320 2-[[(4-bromophenyl)sulfonyl](2-chlorobenzyl)amino]-N,N-diethylacetamide

2-[[(4-bromophenyl)sulfonyl](2-chlorobenzyl)amino]-N,N-diethylacetamide

Cat. No. B296320
M. Wt: 473.8 g/mol
InChI Key: AKBRSZJEPDZUDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[(4-bromophenyl)sulfonyl](2-chlorobenzyl)amino]-N,N-diethylacetamide, commonly known as BSA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BSA is a sulfonamide-based compound that has been synthesized using a variety of methods.

Mechanism of Action

The mechanism of action of BSA is not fully understood. Studies have shown that BSA inhibits the activity of certain enzymes that are involved in cell cycle progression and apoptosis. BSA also inhibits the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory activity.
Biochemical and Physiological Effects:
BSA has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that BSA inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. BSA has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In vivo studies have shown that BSA has a low toxicity profile and does not cause significant adverse effects.

Advantages and Limitations for Lab Experiments

BSA has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized using a variety of methods. BSA has been shown to have low toxicity and does not cause significant adverse effects. However, BSA has some limitations for use in lab experiments. It is a sulfonamide-based compound, which may limit its solubility in certain solvents. BSA also has a relatively short half-life, which may limit its usefulness in certain experiments.

Future Directions

There are several future directions for research on BSA. One potential direction is to investigate the use of BSA as a therapeutic agent for the treatment of cancer and inflammation. Further studies are needed to determine the optimal dosage and administration route for BSA in these applications. Another potential direction is to investigate the mechanism of action of BSA in more detail. This may lead to the identification of new targets for drug development. Additionally, future studies may investigate the use of BSA in combination with other drugs to enhance its therapeutic effects.

Synthesis Methods

BSA has been synthesized using a variety of methods, including the reaction of 2-chlorobenzylamine with 4-bromobenzenesulfonyl chloride in the presence of a base, followed by the reaction with diethylacetamide. Another method involves the reaction of 2-chlorobenzylamine with 4-bromobenzenesulfonyl chloride in the presence of a catalyst, followed by the reaction with diethylacetamide. The synthesis of BSA is a complex process that requires careful control of reaction conditions to obtain a high yield of the desired product.

Scientific Research Applications

BSA has been studied for its potential applications in various fields. In the field of medicinal chemistry, BSA has been investigated for its antitumor activity. Studies have shown that BSA inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. BSA has also been studied for its potential as an anti-inflammatory agent. Studies have shown that BSA reduces inflammation by inhibiting the production of pro-inflammatory cytokines.

properties

Molecular Formula

C19H22BrClN2O3S

Molecular Weight

473.8 g/mol

IUPAC Name

2-[(4-bromophenyl)sulfonyl-[(2-chlorophenyl)methyl]amino]-N,N-diethylacetamide

InChI

InChI=1S/C19H22BrClN2O3S/c1-3-22(4-2)19(24)14-23(13-15-7-5-6-8-18(15)21)27(25,26)17-11-9-16(20)10-12-17/h5-12H,3-4,13-14H2,1-2H3

InChI Key

AKBRSZJEPDZUDI-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)CN(CC1=CC=CC=C1Cl)S(=O)(=O)C2=CC=C(C=C2)Br

Canonical SMILES

CCN(CC)C(=O)CN(CC1=CC=CC=C1Cl)S(=O)(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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